![molecular formula C7H6BrCl2N B6251775 3-(bromomethyl)-2,6-dichloro-5-methylpyridine CAS No. 137520-78-6](/img/no-structure.png)
3-(bromomethyl)-2,6-dichloro-5-methylpyridine
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Description
The compound is likely a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it probably has a benzene-like six-member ring structure with two carbon atoms replaced by a nitrogen atom and a bromomethyl group .
Synthesis Analysis
The synthesis of such compounds typically involves halogenation, a chemical reaction that introduces a halogen (like bromine) to a molecule . The specifics of the synthesis would depend on the exact reagents and conditions used.Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like X-ray crystallography . The compound likely has a planar structure due to the nature of the pyridine ring .Chemical Reactions Analysis
The compound, like other halogenated organic compounds, would be expected to undergo various types of organic reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques. These might include determining its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.) .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(bromomethyl)-2,6-dichloro-5-methylpyridine involves the bromination of 2,6-dichloro-5-methylpyridine followed by the reaction of the resulting intermediate with formaldehyde.", "Starting Materials": [ "2,6-dichloro-5-methylpyridine", "Bromine", "Sodium hydroxide", "Formaldehyde", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 2,6-dichloro-5-methylpyridine in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Add sodium hydroxide to the reaction mixture to neutralize the excess acetic acid.", "Step 5: Extract the product with dichloromethane and wash the organic layer with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-bromo-2,6-dichloro-5-methylpyridine.", "Step 7: Dissolve 3-bromo-2,6-dichloro-5-methylpyridine in water and add formaldehyde.", "Step 8: Add sodium acetate to the reaction mixture and stir at room temperature for 24 hours.", "Step 9: Extract the product with dichloromethane and wash the organic layer with water.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 3-(bromomethyl)-2,6-dichloro-5-methylpyridine." ] } | |
CAS RN |
137520-78-6 |
Product Name |
3-(bromomethyl)-2,6-dichloro-5-methylpyridine |
Molecular Formula |
C7H6BrCl2N |
Molecular Weight |
254.9 |
Purity |
95 |
Origin of Product |
United States |
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